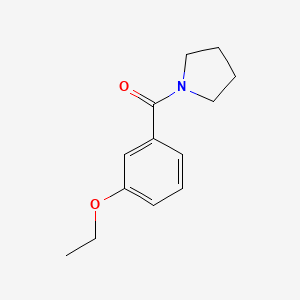
1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine
Descripción general
Descripción
1-(2,3-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine, commonly known as DMMDA-2, is a psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychedelic researcher. DMMDA-2 is known for its potent psychoactive effects, which make it a popular subject of research in the field of psychopharmacology.
Mecanismo De Acción
DMMDA-2 is believed to work by binding to and activating serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception. By activating this receptor, DMMDA-2 is thought to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in perception, mood, and cognition, which are characteristic of the psychedelic experience. These effects are thought to be mediated by the drug's interactions with various neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has several advantages as a research tool, including its potent psychoactive effects and its ability to selectively activate serotonin receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the 5-HT2A receptor. Additionally, the use of DMMDA-2 in animal studies may raise ethical concerns due to its potential for inducing hallucinogenic effects.
Direcciones Futuras
There are several potential future directions for research on DMMDA-2, including its use as a therapeutic agent for neuropsychiatric disorders such as depression and anxiety. Other potential areas of investigation include its effects on cognitive function, its interactions with other neurotransmitter systems, and its potential for use in the treatment of substance abuse disorders. However, further research is needed to fully understand the pharmacological properties of DMMDA-2 and its potential applications in the field of psychopharmacology.
Aplicaciones Científicas De Investigación
DMMDA-2 has been the subject of several scientific studies, which have explored its potential as a therapeutic agent for various neuropsychiatric disorders. One study conducted on rats found that DMMDA-2 has antidepressant-like effects, which may be due to its ability to increase the levels of serotonin and dopamine in the brain. Another study found that DMMDA-2 has anxiolytic effects, which may be useful in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-23-15-9-14-22(25(23)31-2)26(29)28-18-16-27(17-19-28)24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,24H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPFXMPBAUKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-phenylethyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4181482.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-ethoxybenzamide](/img/structure/B4181494.png)

![2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide](/img/structure/B4181513.png)

![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181533.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181549.png)
![4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181575.png)
![methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)
